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molecular formula C11H14O4 B3376258 Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- CAS No. 117942-41-3

Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-

Cat. No. B3376258
M. Wt: 210.23 g/mol
InChI Key: SOCWFLJIBDNUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719169

Procedure details

0.16 mol of 4-hydroxybenzaldehyde and 0.32 mol of ethyldiisopropylamine are dissolved in 250 ml of CH2Cl2 (anhydrous), and 0.24 mol of 2-methoxyethoxymethyl chloride are then added dropwise at room temperature. The mixture is stirred at this temperature for 2 hours, then the solvent is removed in vacuo. The residue is taken up using 200 ml of EA and the solution is washed once each with 200 ml of Na2CO3 solution and 200 ml of NaH2PO4 solution, dried over Na2 SO4 and the solvent removed in vacuo. 34 g of a light brown oil are obtained, which is reacted further without purification.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.24 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(N(C(C)C)C(C)C)C.[CH3:19][O:20][CH2:21][CH2:22][O:23][CH2:24]Cl>C(Cl)Cl>[CH3:19][O:20][CH2:21][CH2:22][O:23][CH2:24][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.16 mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0.32 mol
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.24 mol
Type
reactant
Smiles
COCCOCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
WASH
Type
WASH
Details
the solution is washed once each with 200 ml of Na2CO3 solution and 200 ml of NaH2PO4 solution
CUSTOM
Type
CUSTOM
Details
dried over Na2 SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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